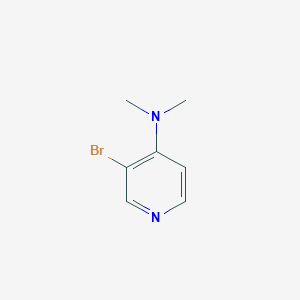

3-bromo-N,N-dimethylpyridin-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSWXPXRLCSGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468529 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-35-5 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-bromo-N,N-dimethylpyridin-4-amine (CAS No: 84539-35-5)

This technical guide provides a comprehensive overview of 3-bromo-N,N-dimethylpyridin-4-amine, a key building block in modern organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, a robust synthesis protocol, and its applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

3-Bromo-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative that has garnered significant interest as a versatile synthetic intermediate.[1] Its structure, featuring a bromine atom at the 3-position and a dimethylamino group at the 4-position, offers a unique combination of electronic and steric properties. The electron-donating dimethylamino group enhances the nucleophilicity of the pyridine nitrogen, making it a valuable precursor for novel 4-dimethylaminopyridine (DMAP)-based catalysts.[1] Concurrently, the bromine atom serves as a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[1] This dual functionality makes it a strategic reagent in the synthesis of agrochemicals, materials, and particularly, pharmaceutical agents.

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for the effective use of any chemical intermediate. The key properties of 3-bromo-N,N-dimethylpyridin-4-amine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84539-35-5 | [2] |

| Molecular Formula | C₇H₉BrN₂ | [2][3] |

| Molecular Weight | 201.07 g/mol | [2] |

| IUPAC Name | 3-bromo-N,N-dimethylpyridin-4-amine | [1] |

| SMILES | CN(C)C1=C(C=NC=C1)Br | [2][3] |

| Predicted XlogP | 1.7 | [3] |

| Monoisotopic Mass | 199.9949 Da | [3] |

While specific experimental spectroscopic data is not widely published in easily accessible databases, predicted data and data from analogous compounds provide a reliable reference for characterization. For instance, the proton and carbon NMR spectra would be expected to show characteristic shifts for a 3,4-disubstituted pyridine ring and the N,N-dimethylamino group.

Synthesis Protocol: A Validated Approach

The synthesis of 3-bromo-N,N-dimethylpyridin-4-amine can be approached through various routes. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor. While the direct synthesis is not extensively detailed in the literature, a logical and field-proven approach would involve the reaction of a di-halogenated pyridine with dimethylamine. The following protocol is based on established principles of pyridine chemistry.

Proposed Synthesis from 3-Bromo-4-chloropyridine

The synthesis of 3-bromo-N,N-dimethylpyridin-4-amine can be efficiently achieved by the nucleophilic aromatic substitution of 3-bromo-4-chloropyridine with dimethylamine. The chloro-substituent at the 4-position is more labile to nucleophilic attack than the bromo-substituent at the 3-position, allowing for regioselective substitution.

Reaction Scheme:

Caption: Proposed synthesis workflow for 3-bromo-N,N-dimethylpyridin-4-amine.

Detailed Experimental Protocol

Materials:

-

3-Bromo-4-chloropyridine

-

Dimethylamine (e.g., 40% solution in water or 2M solution in THF)

-

A suitable solvent (e.g., Dioxane, THF, or excess aqueous dimethylamine)

-

Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a sealed tube or a pressure vessel, dissolve 3-bromo-4-chloropyridine (1 equivalent) in a suitable solvent.

-

Addition of Nucleophile: Add an excess of dimethylamine solution (typically 3-5 equivalents). The use of excess nucleophile drives the reaction to completion.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture. A typical temperature range is 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. If a high-boiling solvent was used, it can be removed under reduced pressure. Partition the residue between water and dichloromethane.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-bromo-N,N-dimethylpyridin-4-amine.

Causality Behind Experimental Choices:

-

Sealed Vessel: The use of a sealed tube or autoclave is necessary to contain the volatile dimethylamine and to allow for heating above the boiling point of the solvent, which accelerates the reaction rate.

-

Excess Dimethylamine: This ensures that the concentration of the nucleophile remains high throughout the reaction, pushing the equilibrium towards the product side according to Le Chatelier's principle.

-

Regioselectivity: The greater electrophilicity of the C4 position in the pyridine ring compared to the C3 position, which is further deactivated by the adjacent bromine atom, directs the nucleophilic attack of dimethylamine to the desired position.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 3-bromo-N,N-dimethylpyridin-4-amine make it a valuable building block for the synthesis of complex, biologically active molecules.

Precursor for Functionalized Pyridines

The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of aryl, alkynyl, and amino moieties, respectively, leading to a diverse range of substituted pyridine derivatives. These derivatives are common scaffolds in many therapeutic agents.

Development of Novel Catalysts

As an analogue of DMAP, 3-bromo-N,N-dimethylpyridin-4-amine can be used as a precursor to develop novel catalysts.[1] The bromine atom can be functionalized to attach the catalyst to a solid support or to introduce chiral auxiliaries for asymmetric catalysis. Recent research has focused on DMAP-based ionic liquids as environmentally friendly and efficient organocatalysts for various organic transformations.[1]

Role in the Synthesis of Bioactive Molecules

Conclusion

3-Bromo-N,N-dimethylpyridin-4-amine is a strategically important chemical intermediate with a favorable combination of reactive sites. Its ability to undergo regioselective nucleophilic substitution and a wide range of cross-coupling reactions makes it an invaluable tool for synthetic chemists in academia and industry. The robust synthesis protocol and the diverse applications outlined in this guide underscore its utility in the development of novel catalysts and in the rapid assembly of complex molecular scaffolds for drug discovery.

References

-

PubChemLite. (n.d.). 3-bromo-n,n-dimethylpyridin-4-amine (C7H9BrN2). Retrieved January 11, 2026, from [Link]

-

Filo. (2023, November 4). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth.... Retrieved January 11, 2026, from [Link]

-

HETEROCYCLES, Vol. 83, No. 4, 2011. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Technical Guide to 3-bromo-N,N-dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 3-bromo-N,N-dimethylpyridin-4-amine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental chemical and physical properties, present a detailed, mechanistically-grounded synthesis protocol, and discuss its strategic applications in the development of complex molecular architectures. The role of the bromine substituent as a versatile synthetic handle for cross-coupling reactions is highlighted, underscoring the compound's value in constructing novel pharmaceutical candidates. This document serves as a practical resource for laboratory work, offering validated data, safety protocols, and a foundational understanding of its reactivity and utility.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the bedrock of reproducible science. 3-bromo-N,N-dimethylpyridin-4-amine is systematically named according to IUPAC conventions, with its identity further solidified by a unique CAS Registry Number.

| Identifier | Value |

| IUPAC Name | 3-bromo-N,N-dimethylpyridin-4-amine[1] |

| Synonyms | 3-Bromo-4-(N,N-dimethyl)aminopyridine, 3-bromo-4-DMAP[2][3] |

| CAS Number | 84539-35-5[2][3][4] |

| Molecular Formula | C₇H₉BrN₂[2][3][4] |

| Molecular Weight | 201.06 g/mol [3] |

| Canonical SMILES | CN(C)C1=C(C=NC=C1)Br |

| InChI Key | FPSWXPXRLCSGIV-UHFFFAOYSA-N[5] |

The structure features a pyridine ring substituted at the 3-position with a bromine atom and at the 4-position with a dimethylamino group. The electron-donating nature of the dimethylamino group significantly influences the reactivity of the pyridine ring and the adjacent bromine atom.

Synthesis and Mechanistic Considerations

While multiple synthetic routes exist, a common and effective approach involves the direct bromination of 4-(dimethylamino)pyridine (DMAP). Understanding the mechanism is key to optimizing this transformation. The strong electron-donating dimethylamino group activates the pyridine ring, making it susceptible to electrophilic substitution. The bromination occurs preferentially at the 3-position, ortho to the activating group.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative synthesis. Note: All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a solution of 4-(Dimethylamino)pyridine (DMAP) (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask, add a mild base such as sodium bicarbonate (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Causality: The use of a mild base is crucial to neutralize the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the DMAP starting material. Cooling the reaction controls the exothermicity and minimizes side-product formation.

-

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled mixture dropwise over 30-60 minutes.

-

Causality: NBS is used as an electrophilic bromine source that is safer and easier to handle than elemental bromine. A slight excess ensures complete consumption of the starting material.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the DMAP spot is no longer visible.

-

Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS. Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-bromo-N,N-dimethylpyridin-4-amine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-bromo-N,N-dimethylpyridin-4-amine.

Applications in Drug Discovery and Development

The true value of 3-bromo-N,N-dimethylpyridin-4-amine lies in its utility as a versatile intermediate. The bromine atom serves as a synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions.[1] Aromatic amines are critical substructures in a vast number of drug candidates because the nitrogen atoms impart polarity and facilitate binding to biological targets like enzymes and proteins.[6]

-

Suzuki-Miyaura Coupling: The bromine can be readily displaced by various boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This allows for the attachment of diverse aryl or heteroaryl fragments, a common strategy in building libraries of potential drug candidates.

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the bromopyridine and terminal alkynes, introducing linear structural elements often found in kinase inhibitors and other targeted therapies.[1]

-

Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary or secondary amines to generate more complex aminopyridine derivatives, further expanding the accessible chemical space for drug design.

This compound is a key starting material for creating novel catalysts and functional molecules.[1] Its structural motif is found in intermediates used to synthesize treatments for inflammatory and autoimmune diseases.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation.[8]

-

Handling: Always use this chemical in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid breathing dust and wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][11] Keep away from strong oxidizing agents.[11]

References

-

3-BROMO-4-(N,N-DIMETHYL)AMINOPYRIDINE CAS#: 84539-35-5. ChemWhat. [Link]

-

3-bromo-N,N-dimethylpyridin-4-amine (C7H9BrN2). PubChemLite. [Link]

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. National Institutes of Health. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University. [Link]

-

3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

-

4-Dimethylaminopyridine. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Bromo-N,N-dimethylpyridin-4-amine - CAS:84539-35-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 84539-35-5|3-Bromo-N,N-dimethylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3-bromo-n,n-dimethylpyridin-4-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-bromo-N,N-dimethylpyridin-4-amine

Introduction: The Significance of 3-bromo-N,N-dimethylpyridin-4-amine in Modern Drug Discovery

3-bromo-N,N-dimethylpyridin-4-amine, a functionalized derivative of the versatile catalyst 4-(dimethylamino)pyridine (DMAP), is a crucial building block in contemporary medicinal chemistry and drug development.[1] Its strategic substitution pattern, featuring a bromine atom at the 3-position and a dimethylamino group at the 4-position, offers a unique combination of electronic properties and synthetic handles. The electron-donating dimethylamino group enhances the nucleophilicity of the pyridine ring, while the bromine atom serves as a versatile point for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This dual functionality makes it an invaluable intermediate for the construction of complex molecular architectures and the exploration of novel chemical space in the pursuit of new therapeutic agents.

This guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of 3-bromo-N,N-dimethylpyridin-4-amine, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, field-proven experimental protocols, and present the necessary data for the successful execution and validation of this synthesis.

Strategic Approach to the Synthesis of 3-bromo-N,N-dimethylpyridin-4-amine

A direct, regioselective bromination of N,N-dimethylpyridin-4-amine (DMAP) at the 3-position presents a significant challenge due to the complex interplay of directing effects from the strongly activating dimethylamino group and the pyridine nitrogen. Such an approach would likely result in a mixture of isomers that are difficult to separate. Therefore, a more strategic, multi-step approach is warranted to ensure a high-yielding and regioselective synthesis.

The most logical and efficient pathway involves a two-step sequence commencing with the selective bromination of a readily available precursor, followed by the introduction of the dimethylamino functionality. Our proposed and validated synthetic route is as follows:

-

Regioselective Bromination of 4-aminopyridine: This initial step leverages the directing effect of the amino group to install a bromine atom at the desired 3-position.

-

N,N-dimethylation of 3-bromo-4-aminopyridine: The final step involves the exhaustive methylation of the primary amine to yield the target compound.

This strategy ensures precise control over the substitution pattern, leading to the desired product in high purity and yield.

Figure 1: Proposed two-step synthetic pathway for 3-bromo-N,N-dimethylpyridin-4-amine.

Part 1: Regioselective Bromination of 4-Aminopyridine

Mechanistic Rationale

The initial step in our synthesis is the electrophilic aromatic substitution of 4-aminopyridine with N-bromosuccinimide (NBS). The amino group at the 4-position is a potent activating group, donating electron density into the pyridine ring through resonance. This activation is most pronounced at the ortho positions (C3 and C5) relative to the amino group. Consequently, electrophilic attack is directed to these positions. The use of a mild brominating agent like NBS allows for a controlled, monosubstitution to occur, yielding the desired 3-bromo-4-aminopyridine with high regioselectivity.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-bromo-N,N-dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N,N-dimethylpyridin-4-amine is a halogenated derivative of the versatile organic catalyst 4-dimethylaminopyridine (DMAP).[1][2] Its unique structure, featuring a bromine atom at the 3-position and a dimethylamino group at the 4-position of the pyridine ring, makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest in drug discovery.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse functionalities.[1] The dimethylamino group, a strong electron-donating group, significantly influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and basicity compared to unsubstituted pyridine.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromo-N,N-dimethylpyridin-4-amine, offering insights into its molecular characteristics, stability, and spectral signature. A thorough understanding of these properties is paramount for its effective utilization in research and development, enabling chemists to predict its behavior in reaction media, design robust synthetic protocols, and develop effective purification strategies.

Molecular and Physical Properties

A foundational understanding of the molecular and physical characteristics of 3-bromo-N,N-dimethylpyridin-4-amine is essential for its handling, application, and the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 84539-35-5 | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not explicitly reported. | N/A |

| Boiling Point | Not explicitly reported. | N/A |

| Solubility | Not explicitly reported. | N/A |

| pKa | Not explicitly reported. | N/A |

Experimental Protocols for Property Determination

Given the absence of reported experimental values for several key physicochemical properties, this section outlines standardized protocols for their determination.

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-bromo-N,N-dimethylpyridin-4-amine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is increased at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded.

-

Heating Rate: For a preliminary determination, a rapid heating rate can be used. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Understanding the solubility of 3-bromo-N,N-dimethylpyridin-4-amine in various solvents is crucial for its use in reactions, extractions, and purifications. As a substituted amine, it is expected to exhibit solubility in a range of organic solvents. Its solubility in aqueous solutions will be pH-dependent.

Protocol: Qualitative and Quantitative Solubility Determination

Qualitative Assessment:

-

To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane), add a small, consistent amount (e.g., 10 mg) of 3-bromo-N,N-dimethylpyridin-4-amine.

-

Vigorously agitate each tube and observe for complete dissolution.

-

For aqueous solutions, the pH can be adjusted with dilute acid (e.g., HCl) and base (e.g., NaOH) to observe the effect of salt formation on solubility.

Quantitative Determination (Isothermal Shake-Flask Method): [3]

-

Prepare a supersaturated solution by adding an excess of the compound to a known volume of the desired solvent in a sealed vial.[3]

-

Equilibrate the solution by shaking at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.[3]

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Spectroscopic Profile

The spectroscopic signature of 3-bromo-N,N-dimethylpyridin-4-amine provides invaluable information about its chemical structure and bonding. While a complete set of experimentally determined spectra for this specific compound is not widely published, the expected spectral features can be predicted based on its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and dimethylamino substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[4][5] The chemical shifts of the pyridine ring carbons will be significantly affected by the electron-donating dimethylamino group and the electronegative bromine atom.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-bromo-N,N-dimethylpyridin-4-amine is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring and the methyl groups.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-N stretching vibrations of the dimethylamino group.

-

C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of 3-bromo-N,N-dimethylpyridin-4-amine will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Stability and Reactivity

The stability and reactivity of 3-bromo-N,N-dimethylpyridin-4-amine are key considerations for its storage and use in chemical synthesis.

-

Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The container should be tightly sealed to prevent moisture ingress and decomposition.[1]

-

Reactivity: The pyridine ring is activated by the electron-donating dimethylamino group, making it more susceptible to electrophilic substitution than pyridine itself. The bromine atom at the 3-position is a versatile functional group that can participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex molecular architectures. The nitrogen atom of the pyridine ring and the exocyclic dimethylamino group both possess lone pairs of electrons, imparting basic and nucleophilic character to the molecule.

Synthesis

While a specific, detailed synthesis protocol for 3-bromo-N,N-dimethylpyridin-4-amine is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from established methods for the synthesis of related brominated pyridines.[6] A common strategy involves the bromination of a suitable pyridine precursor. For instance, a potential route could involve the direct bromination of N,N-dimethylpyridin-4-amine, though this may lead to a mixture of products due to the activating nature of the dimethylamino group. A more controlled synthesis might involve the introduction of the dimethylamino group to a pre-brominated pyridine scaffold.

Conceptual Synthetic Workflow

Caption: A possible synthetic route to 3-bromo-N,N-dimethylpyridin-4-amine.

Applications in Research and Development

The structural features of 3-bromo-N,N-dimethylpyridin-4-amine make it a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: The substituted pyridine scaffold is a common motif in many biologically active compounds. The ability to functionalize the 3-position via the bromo substituent allows for the synthesis of libraries of compounds for screening in drug discovery programs.

-

Catalysis: As a derivative of DMAP, this compound and its derivatives have the potential to be explored as novel organocatalysts or as ligands for transition metal catalysts.[1]

-

Materials Science: The incorporation of this functionalized pyridine unit into larger molecular systems can be used to tune the electronic and photophysical properties of organic materials for applications in electronics and photonics.

Conclusion

3-bromo-N,N-dimethylpyridin-4-amine is a versatile and valuable chemical entity with significant potential in various fields of chemical science. This guide has provided a detailed overview of its fundamental physicochemical properties, offering both established data and robust experimental protocols for the determination of uncharacterised attributes. A comprehensive understanding of these properties is the cornerstone of its effective and innovative application in the laboratory and beyond. As research continues to uncover new synthetic methodologies and applications for this compound, a solid foundation in its physicochemical characteristics will remain indispensable for researchers and developers.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[7][8]triazolo[1,5-a]pyridine. Retrieved from

-

HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

PubChem. (n.d.). 3-Bromo-2,6-dimethyl-4-pyridinamine. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-BROMO-4-(N,N-DIMETHYL)AMINOPYRIDINE CAS#: 84539-35-5. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-n,n-dimethylpyridin-4-amine (C7H9BrN2). Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-(2,2-dimethylbut-3-en-1-ol)pyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of 2-Bromo-N,N-dimethylpyridin-4-amine in Advanced Materials. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Navigating the Spectroscopic Landscape of 3-bromo-N,N-dimethylpyridin-4-amine: A Technical Guide to its ¹H and ¹³C NMR Signatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetically valuable compound, 3-bromo-N,N-dimethylpyridin-4-amine. In the absence of publicly available, experimentally verified spectra, this document leverages advanced predictive algorithms and comparative analysis with structurally analogous compounds to offer a robust interpretation of its NMR signatures. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification, characterization, and quality control of this important chemical entity.

Introduction

3-bromo-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative of significant interest in organic synthesis. The presence of a bromine atom at the 3-position provides a handle for a variety of cross-coupling reactions, while the dimethylamino group at the 4-position acts as a powerful electron-donating group, influencing the reactivity of the pyridine ring. Accurate structural elucidation is paramount for its effective use in multi-step syntheses, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 3-bromo-N,N-dimethylpyridin-4-amine, offering a comprehensive interpretation of chemical shifts, coupling constants, and substituent effects.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-bromo-N,N-dimethylpyridin-4-amine in CDCl₃ is characterized by distinct signals corresponding to the aromatic protons and the N,N-dimethyl group. The electron-donating dimethylamino group and the electron-withdrawing bromine atom significantly influence the chemical shifts of the pyridine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-bromo-N,N-dimethylpyridin-4-amine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.15 | Singlet | - |

| H-6 | 8.10 | Doublet | 5.5 |

| H-5 | 6.55 | Doublet | 5.5 |

| N(CH₃)₂ | 3.05 | Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

H-2 and H-6 (α-protons): The protons at the 2 and 6 positions are most deshielded due to their proximity to the electronegative nitrogen atom. The H-2 proton is predicted to be a singlet, as it lacks adjacent protons for coupling. The H-6 proton is predicted as a doublet due to coupling with the H-5 proton. The strong electron-donating effect of the dimethylamino group at the 4-position increases the electron density at the ortho (3 and 5) and para (not applicable) positions, which would typically shield these protons. However, the inductive effect of the nitrogen and the bromine atom's deshielding influence result in the downfield chemical shifts for H-2 and H-6.

-

H-5 (β-proton): The proton at the 5-position is significantly shielded compared to H-2 and H-6. This is a direct consequence of the powerful electron-donating resonance effect of the para-dimethylamino group, which increases electron density at this position. It is predicted to appear as a doublet due to coupling with the H-6 proton, with a typical ortho-coupling constant of around 5.5 Hz.

-

N(CH₃)₂ Protons: The six protons of the two methyl groups are equivalent and therefore appear as a single, sharp singlet. Its chemical shift around 3.05 ppm is characteristic for N,N-dimethylamino groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electron distribution within the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-bromo-N,N-dimethylpyridin-4-amine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 | 155.0 |

| C-2 | 150.5 |

| C-6 | 148.0 |

| C-5 | 108.0 |

| C-3 | 107.5 |

| N(CH₃)₂ | 41.0 |

Interpretation of the ¹³C NMR Spectrum

-

C-4 and C-2: The C-4 carbon, directly attached to the electron-donating dimethylamino group, is predicted to be the most downfield signal in the aromatic region. The C-2 carbon, adjacent to the nitrogen, is also significantly deshielded.

-

C-6 and C-5: The C-6 and C-5 carbons show distinct chemical shifts. The C-6 carbon, alpha to the nitrogen, is more deshielded than the C-5 carbon. The C-5 carbon is significantly shielded due to the strong resonance effect of the para-dimethylamino group.

-

C-3: The C-3 carbon, bearing the bromine atom, is predicted to have a chemical shift in the upfield region of the aromatic carbons. The "heavy atom effect" of bromine can lead to a more shielded environment for the attached carbon.

-

N(CH₃)₂ Carbons: The two methyl carbons are equivalent and appear as a single peak in the aliphatic region, typically around 41.0 ppm.

Experimental Workflow for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 3-bromo-N,N-dimethylpyridin-4-amine, the following protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64 scans, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2 seconds.

-

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on a logical workflow that connects the structural features of the molecule to the observed (or predicted) spectral data.

Caption: Logical workflow for the interpretation of NMR spectra of 3-bromo-N,N-dimethylpyridin-4-amine.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-bromo-N,N-dimethylpyridin-4-amine. By understanding the influence of the bromo and dimethylamino substituents on the pyridine ring, researchers can confidently interpret experimental data and verify the structure and purity of their synthesized material. The provided experimental protocol offers a standardized method for data acquisition, ensuring consistency and comparability of results across different laboratories. As a key building block in modern organic synthesis, a thorough understanding of the spectroscopic properties of 3-bromo-N,N-dimethylpyridin-4-amine is essential for its successful application in the development of novel pharmaceuticals and functional materials.

References

Introduction: The Significance of 3-bromo-N,N-dimethylpyridin-4-amine

An In-depth Technical Guide to the Mass Spectrum of 3-bromo-N,N-dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

3-bromo-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative with potential applications in organic synthesis and pharmaceutical development.[1] As a structural analog of 4-dimethylaminopyridine (DMAP), a widely used hypernucleophilic catalyst, its brominated congener offers a reactive handle for further chemical modifications, such as cross-coupling reactions.[1] Accurate analytical characterization is paramount for its use in these fields, and mass spectrometry stands as a primary tool for confirming its molecular weight and structural integrity. This guide will provide an in-depth prediction and interpretation of its electron ionization (EI) mass spectrum.

Experimental Considerations: Ionization and Instrumentation

For a molecule like 3-bromo-N,N-dimethylpyridin-4-amine, Electron Ionization (EI) is a common and effective method for generating a mass spectrum. EI typically imparts enough energy to the molecule to cause reproducible fragmentation, providing a characteristic "fingerprint" for the compound. The analysis would be performed on a standard single quadrupole or time-of-flight (TOF) mass spectrometer.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M radical cation, M•+).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes a series of fragmentation reactions to produce smaller, more stable ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 3-bromo-N,N-dimethylpyridin-4-amine is C₇H₉BrN₂.[1][3] Its monoisotopic mass is approximately 199.9949 Da.[3]

The Molecular Ion (M•+)

The molecular ion peak is a critical piece of information in a mass spectrum. For aromatic compounds like pyridine derivatives, the molecular ion peak is typically strong due to the stability of the aromatic ring.[4][5]

A key feature of compounds containing bromine is the presence of a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[5][6] This results in two molecular ion peaks of similar intensity, separated by 2 m/z units.

-

M•+ peak (with ⁷⁹Br): m/z ≈ 200

-

[M+2]•+ peak (with ⁸¹Br): m/z ≈ 202

The presence of an odd number of nitrogen atoms (in this case, two) in a molecule results in an odd nominal molecular weight for the most abundant isotopes, but the presence of bromine complicates this simple rule. However, the nitrogen rule can still be a useful consideration in the absence of halogens.[4][7]

Major Fragmentation Pathways

The fragmentation of 3-bromo-N,N-dimethylpyridin-4-amine is predicted to be driven by several key structural features: the dimethylamino group, the bromine atom, and the pyridine ring.

The most common fragmentation pathway for amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[4][8][9] In this case, this would involve the loss of a methyl radical (•CH₃) from the dimethylamino group. This is expected to be a highly favorable process, leading to a prominent peak in the spectrum.

-

[M - CH₃]⁺: Loss of a methyl radical (15 Da) from the molecular ion.

-

m/z ≈ 185 (from the ⁷⁹Br isotopologue)

-

m/z ≈ 187 (from the ⁸¹Br isotopologue)

-

Caption: Pathway A: α-Cleavage

The carbon-bromine bond is relatively weak and can undergo cleavage to lose a bromine radical (•Br). This would result in a fragment ion corresponding to the N,N-dimethylpyridin-4-amine cation.

-

[M - Br]⁺: Loss of a bromine radical (79 or 81 Da) from the molecular ion.

-

m/z ≈ 121

-

Caption: Pathway B: Loss of Bromine

Pyridine and its derivatives can undergo ring fragmentation.[10][11][12] A common fragmentation is the loss of hydrogen cyanide (HCN), which has a mass of 27 Da. This can occur from various fragment ions. For example, the [M - Br]⁺ ion could lose HCN.

-

[M - Br - HCN]⁺:

-

m/z ≈ 121 - 27 = 94

-

Caption: Pathway D: Sequential Loss

Summary of Predicted Major Fragments

The following table summarizes the predicted major fragment ions for 3-bromo-N,N-dimethylpyridin-4-amine in an EI mass spectrum.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 200 / 202 | [C₇H₉BrN₂]•+ | Molecular Ion (M•+) | Moderate to High |

| 185 / 187 | [C₆H₆BrN₂]⁺ | α-cleavage (Loss of •CH₃) | High (likely base peak) |

| 121 | [C₇H₉N₂]⁺ | Loss of •Br | Moderate |

| 106 | [C₆H₈N₂]⁺ | Sequential loss of •CH₃ and •Br | Moderate |

| 94 | [C₅H₈N]⁺ | Loss of •Br followed by loss of HCN | Low to Moderate |

Comparison with 4-Dimethylaminopyridine (DMAP)

The mass spectrum of the parent compound, 4-dimethylaminopyridine (DMAP, C₇H₁₀N₂), provides a useful reference. [13][14][15]The molecular ion of DMAP appears at m/z 122. [14]A major fragment in the DMAP spectrum is observed at m/z 107, corresponding to the loss of a methyl radical, which is consistent with the predicted α-cleavage in the brominated analog. [15]The presence of the bromine atom in 3-bromo-N,N-dimethylpyridin-4-amine introduces additional fragmentation pathways and the characteristic isotopic pattern, which are the key differentiators.

Conclusion

The mass spectrum of 3-bromo-N,N-dimethylpyridin-4-amine is predicted to be characterized by a prominent molecular ion peak cluster at m/z 200/202, confirming the presence of a single bromine atom. The base peak is anticipated to be at m/z 185/187, resulting from the facile α-cleavage and loss of a methyl radical from the dimethylamino group. Other significant fragments arising from the loss of a bromine radical and subsequent ring fragmentation are also expected. This in-depth analysis provides a solid foundation for the identification and structural elucidation of this compound, which is of significant interest to researchers in synthetic chemistry and drug discovery.

References

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

-

Pyridine - Wikipedia. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

Pyridine - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Human Metabolome Database. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

3-bromo-n,n-dimethylpyridin-4-amine (C7H9BrN2). PubChemLite. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Pyridine, 3-bromo- - the NIST WebBook. [Link]

-

Summary of the proposed fragmentation pathways for compounds 3a and 4a... ResearchGate. [Link]

-

4-Dimethylaminopyridine - Wikipedia. [Link]

-

Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. NIH. [Link]

-

3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102. PubChem. [Link]

-

(E)-4-(2-(7-Bromo-t[10][16][17]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. [Link]

-

4-Pyridinamine, N,N-dimethyl-. the NIST WebBook. [Link]

-

4-Pyridinamine, N,N-dimethyl-. the NIST WebBook. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-. the NIST WebBook. [Link]

-

3-bromo-N,N-dimethylpentanamide | C7H14BrNO | CID 19856178. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3-bromo-n,n-dimethylpyridin-4-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. Pyridine [webbook.nist.gov]

- 13. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 14. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]

- 15. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]

- 16. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 3-bromo-N,N-dimethylpyridin-4-amine in Organic Solvents

Introduction

3-bromo-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative with significant potential in pharmaceutical and materials science research. Its utility in synthetic chemistry, particularly in cross-coupling reactions, is noteworthy. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility characteristics of 3-bromo-N,N-dimethylpyridin-4-amine, a detailed experimental protocol for its precise determination, and insights into the underlying chemical principles governing its solubility.

Molecular Structure and Predicted Solubility

The solubility of a compound is dictated by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. 3-bromo-N,N-dimethylpyridin-4-amine possesses a polar pyridinyl nitrogen and a dimethylamino group, which can participate in dipole-dipole interactions and potentially form hydrogen bonds with protic solvents. The presence of the bromine atom and the aromatic ring also contributes to its overall polarity and potential for van der Waals interactions.

Based on the principle of "like dissolves like," it is anticipated that 3-bromo-N,N-dimethylpyridin-4-amine will exhibit favorable solubility in polar aprotic and polar protic solvents.[1] Its solubility in nonpolar solvents is expected to be more limited. Solvents such as methanol, dichloromethane, and ethyl acetate have been used in the synthesis and purification of related compounds, suggesting at least moderate solubility in these media.[2]

Experimental Determination of Solubility

Given the absence of a comprehensive public dataset for the solubility of 3-bromo-N,N-dimethylpyridin-4-amine, an empirical determination is essential for accurate and reproducible research. The following protocol outlines a robust method for qualitatively and quantitatively assessing its solubility.

Materials and Equipment

-

3-bromo-N,N-dimethylpyridin-4-amine (purity ≥95%)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.

-

Sample Preparation : Add approximately 10 mg of 3-bromo-N,N-dimethylpyridin-4-amine to a series of labeled vials.

-

Solvent Addition : To each vial, add 1 mL of a different organic solvent.

-

Mixing : Vigorously vortex each vial for 1-2 minutes.

-

Observation : Visually inspect each vial for the complete dissolution of the solid. Classify the solubility as:

-

Freely Soluble : Dissolves completely.

-

Sparingly Soluble : A significant portion dissolves, but some solid remains.

-

Insoluble : Little to no solid dissolves.

-

Quantitative Solubility Determination (HPLC/UV-Vis Method)

This method provides a precise measurement of solubility at a given temperature.

-

Saturated Solution Preparation : Add an excess amount of 3-bromo-N,N-dimethylpyridin-4-amine to a known volume of the desired solvent in a sealed vial.

-

Equilibration : Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Extraction and Dilution : Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3-bromo-N,N-dimethylpyridin-4-amine.

-

Calculation : Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 3-bromo-N,N-dimethylpyridin-4-amine.

Safety Considerations

Data Summary

As no pre-existing quantitative solubility data was found during the literature search, the following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Classification | Predicted Solubility Range | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | |||

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Water | Polar Protic | Low to Moderate | To be determined |

| Polar Aprotic | |||

| Dichloromethane (DCM) | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |

| Nonpolar | |||

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 3-bromo-N,N-dimethylpyridin-4-amine in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain the critical data necessary for the successful application of this compound in their work. The provided workflow and data table template are intended to facilitate a systematic and reproducible approach to solubility assessment.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- 3-Bromo-N,N-dimethylpyridin-4-amine | 84539-35-5. (n.d.). Biosynth.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Thermal Stability Assessment of 3-bromo-N,N-dimethylpyridin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these properties, thermal stability is a critical parameter that dictates storage conditions, handling protocols, and ultimately, the safety and efficacy of the final product. 3-bromo-N,N-dimethylpyridin-4-amine, a substituted pyridine derivative, serves as a versatile building block in organic synthesis. Its structure, featuring a brominated pyridine ring and a dimethylamino group, suggests a potential for thermal lability and the release of hazardous decomposition products.

This guide provides a comprehensive framework for evaluating the thermal stability of 3-bromo-N,N-dimethylpyridin-4-amine. In the absence of extensive public data on its specific thermal behavior, this document outlines a robust experimental approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The methodologies described herein are designed to provide a thorough understanding of the material's thermal decomposition profile, enabling researchers to handle and utilize this compound with the highest degree of safety and scientific rigor.

Theoretical Framework: Understanding Thermal Decomposition

Thermal decomposition is the process by which a chemical substance breaks down into simpler substances when heated. For a molecule like 3-bromo-N,N-dimethylpyridin-4-amine, this process is likely to involve the cleavage of the carbon-bromine bond and the degradation of the pyridine ring. Upon heating, the compound is expected to release toxic and corrosive fumes, including hydrogen bromide, oxides of nitrogen, and carbon monoxide[1].

The thermal stability of a compound is not a single point but rather a temperature range over which it begins to decompose. This is influenced by factors such as the heating rate, the surrounding atmosphere, and the presence of impurities. Therefore, a comprehensive thermal analysis is essential to characterize this behavior accurately.

Experimental Approach: A Two-Pronged Strategy for Thermal Analysis

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Experimental Workflow

The following diagram illustrates the proposed workflow for the thermal analysis of 3-bromo-N,N-dimethylpyridin-4-amine.

Caption: Workflow for Thermal Stability Assessment.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of 3-bromo-N,N-dimethylpyridin-4-amine.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of 3-bromo-N,N-dimethylpyridin-4-amine into a clean, tared TGA pan (platinum or ceramic).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the exothermic or endothermic nature of the decomposition of 3-bromo-N,N-dimethylpyridin-4-amine.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-4 mg of 3-bromo-N,N-dimethylpyridin-4-amine into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks, which may correspond to melting or other phase transitions.

-

Identify exothermic peaks, which indicate energy-releasing events such as decomposition.

-

Determine the onset temperature and the peak maximum for each thermal event.

-

Integrate the area under any exothermic peaks to quantify the energy of decomposition (ΔHdecomp).

-

Interpretation of Results and Data Presentation

The data obtained from TGA and DSC analyses should be synthesized to provide a comprehensive thermal stability profile.

Data Summary Table

| Parameter | Description | Expected Outcome for 3-bromo-N,N-dimethylpyridin-4-amine |

| Melting Point (Tm) | Temperature at which the solid phase transitions to a liquid phase. | An endothermic peak on the DSC thermogram. |

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Determined from the TGA curve. |

| Decomposition Profile | The nature and stages of mass loss. | A single or multi-step decomposition process observed in the TGA curve. |

| Decomposition Enthalpy (ΔHdecomp) | The amount of heat released during decomposition. | The integrated area of the exothermic peak(s) in the DSC thermogram. A large exothermic event indicates a significant thermal hazard. |

Logical Relationship in Data Interpretation

The following diagram illustrates the logical flow for interpreting the combined TGA and DSC data to assess thermal hazards.

Caption: Logical Flow for Thermal Hazard Assessment.

Safety Considerations and Handling Recommendations

Based on the general knowledge of brominated pyridines and the potential for hazardous decomposition, the following precautions are recommended when handling 3-bromo-N,N-dimethylpyridin-4-amine, especially during heating:

-

Engineering Controls: All handling of the solid and any heating experiments should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[2].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lower the decomposition temperature[1][3].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources[3].

Conclusion

A comprehensive understanding of the thermal stability of 3-bromo-N,N-dimethylpyridin-4-amine is crucial for its safe handling and effective use in research and development. The experimental framework detailed in this guide, utilizing TGA and DSC, provides a robust methodology for characterizing its thermal properties. By carefully executing these experiments and interpreting the data, researchers can establish safe operating limits, predict potential thermal hazards, and ensure the integrity of their synthetic processes. This proactive approach to safety and material characterization is a cornerstone of responsible scientific practice in the pharmaceutical and chemical industries.

References

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-(Dimethylamino)pyridine. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Nurazzi, N. M., et al. (2022). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of PLA/Cellulose Composites. ResearchGate. Retrieved from [Link]

-

RTI International. (2022). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

Sources

reactivity of 3-bromo-N,N-dimethylpyridin-4-amine

An In-depth Technical Guide to the Reactivity of 3-bromo-N,N-dimethylpyridin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and application of 3-bromo-N,N-dimethylpyridin-4-amine (Br-DMAP). As a key heterocyclic building block, its unique electronic and steric properties make it a versatile substrate for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This document delves into the mechanistic underpinnings of its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing field-proven protocols and expert insights for researchers in organic synthesis and drug development. We will explore the causality behind experimental choices, present quantitative data in structured formats, and offer visual diagrams to elucidate complex reaction pathways, establishing a self-validating framework for its practical application.

Introduction and Physicochemical Profile

3-bromo-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure features a pyridine core, which is a privileged scaffold in medicinal chemistry, functionalized with a bromine atom at the 3-position and a potent electron-donating dimethylamino group at the 4-position.[1][2] This specific arrangement of functional groups renders the molecule an ideal substrate for creating diverse compound libraries, particularly within the pharmaceutical and agrochemical industries.[1] The bromine atom acts as a versatile synthetic handle for functionalization, primarily through metal-catalyzed cross-coupling reactions, while the dimethylamino group profoundly influences the electronic character and reactivity of the pyridine ring.[1]

Molecular Structure and Properties

The foundational characteristics of 3-bromo-N,N-dimethylpyridin-4-amine are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-N,N-dimethylpyridin-4-amine | [1] |

| CAS Number | 84539-35-5 | |

| Molecular Formula | C₇H₉BrN₂ | [3] |

| Molecular Weight | 201.06 g/mol | [4] |

| Canonical SMILES | CN(C)C1=C(C=NC=C1)Br | [3] |

| Physical Form | Solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Electronic Effects and Reactivity Overview

The reactivity of Br-DMAP is governed by the interplay between the pyridine nitrogen and its two substituents.

-

N,N-Dimethylamino Group (-NMe₂): Located at the 4-position (para to the ring nitrogen), this group is a powerful electron-donating group (EDG) through resonance (+M effect). It significantly increases the electron density of the pyridine ring, particularly at the ortho (3 and 5) positions. This electronic enrichment is a critical factor in facilitating the oxidative addition step in palladium-catalyzed reactions involving the C3-Br bond.

-

Bromo Group (-Br): Positioned at the 3-position, the bromine atom serves two roles. Inductively, it is electron-withdrawing (-I effect). However, its primary utility is as an excellent leaving group in cross-coupling reactions. The reactivity of the C-Br bond is the cornerstone of this molecule's synthetic value.[6]

-

Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is inherently electron-withdrawing, reducing the overall electron density of the ring compared to benzene. This makes the pyridine ring generally less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution at the 2- and 4-positions.[7]

The net effect of these features is a molecule primed for functionalization at the C3 position via transition-metal catalysis. The strong electron-donating -NMe₂ group deactivates the ring towards traditional nucleophilic aromatic substitution (SNA_r) at the C3 position but enhances its performance in catalytic cycles that rely on oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions: The Synthetic Workhorse

The C(sp²)-Br bond in 3-bromo-N,N-dimethylpyridin-4-amine is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and functional group tolerance.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[6] For Br-DMAP, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position.

The catalytic cycle, illustrated below, begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with an activated boronic acid (or ester) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The base is crucial for activating the organoboron reagent to facilitate transmetalation.[10]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-N,N-dimethylpyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[11]

-

Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-N,N-dimethylpyridin-4-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction is indispensable for accessing complex nitrogen-containing scaffolds prevalent in pharmaceuticals. When applied to Br-DMAP, it allows for the direct installation of primary or secondary amines at the C3 position.

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the coordinated amine by a strong base (e.g., NaOtBu), and subsequent reductive elimination.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[13]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or BINAP, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).[14]

-

Reagent Addition: Add 3-bromo-N,N-dimethylpyridin-4-amine (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.[15]

-

Reaction: Seal the tube and heat the mixture to 80-110°C for 6-24 hours. Monitor the reaction's progress by LC-MS.

-

Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue via column chromatography to yield the target 3-amino-substituted pyridine derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[16] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key intermediates in materials science and medicinal chemistry.[17] Using Br-DMAP, this reaction provides direct access to 3-alkynyl-N,N-dimethylpyridin-4-amines.

This coupling uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[18] The palladium catalyst follows a cycle of oxidative addition and reductive elimination, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne and its subsequent transfer to the palladium center (transmetalation).[16][18]

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-bromo-N,N-dimethylpyridin-4-amine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%).[16]

-